![molecular formula C18H15ClN2O3S B5037644 5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5037644.png)
5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its various applications in scientific research. It is commonly referred to as "CTP-499" and is a thiazolidinedione derivative.
Wirkmechanismus
The mechanism of action of CTP-499 involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ by CTP-499 has been reported to have anti-inflammatory effects and to promote neuroprotection.
Biochemical and Physiological Effects:
CTP-499 has been reported to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, promote mitochondrial function, and improve glucose and lipid metabolism. CTP-499 has also been reported to improve renal function and reduce proteinuria in animal models of chronic kidney disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CTP-499 in lab experiments is its well-established synthesis method. CTP-499 is also relatively stable and can be stored for long periods of time. However, one of the limitations of using CTP-499 in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of CTP-499. One possible direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another possible direction is to investigate its potential use in the treatment of other inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to investigate the long-term safety and efficacy of CTP-499 in humans.
Conclusion:
In conclusion, CTP-499 is a thiazolidinedione derivative that has been extensively studied for its various applications in scientific research. It has been reported to have neuroprotective effects, anti-inflammatory effects, and to improve renal function. While there are some limitations to using CTP-499 in lab experiments, its well-established synthesis method and relatively stable nature make it a promising compound for further study.
Synthesemethoden
The synthesis method of CTP-499 involves the reaction between 2-(2-chlorophenoxy)ethanol and 3-(2-bromoacetyl)benzoic acid. The resulting product is then reacted with thiosemicarbazide to obtain the final product, CTP-499. The synthesis method has been optimized to obtain high yields of the final product and has been reported in various scientific journals.
Wissenschaftliche Forschungsanwendungen
CTP-499 has been extensively studied for its various applications in scientific research. It has been reported to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CTP-499 has also been studied for its potential use in the treatment of chronic kidney disease and has been reported to have anti-inflammatory effects.
Eigenschaften
IUPAC Name |
(5Z)-2-amino-5-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c19-14-6-1-2-7-15(14)24-9-8-23-13-5-3-4-12(10-13)11-16-17(22)21-18(20)25-16/h1-7,10-11H,8-9H2,(H2,20,21,22)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXUYVNBNVEOME-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=CC(=C2)/C=C\3/C(=O)N=C(S3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2-amino-5-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.